molecular formula C9H10FNO B7874367 2-(Cyclopropylmethoxy)-6-fluoropyridine

2-(Cyclopropylmethoxy)-6-fluoropyridine

Cat. No.: B7874367
M. Wt: 167.18 g/mol
InChI Key: FUYOQABZCWFOOE-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)-6-fluoropyridine is a chemical compound characterized by a pyridine ring substituted with a fluorine atom at the 6-position and a cyclopropylmethoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropylmethoxy)-6-fluoropyridine typically involves the following steps:

  • Starting Materials: The synthesis begins with commercially available 2-fluoropyridine as the starting material.

  • Cyclopropylmethylation: The fluoropyridine undergoes cyclopropylmethylation using cyclopropylmethyl halides in the presence of a strong base such as potassium tert-butoxide.

  • Purification: The reaction mixture is then purified to isolate the desired product.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclopropylmethoxy)-6-fluoropyridine can undergo various chemical reactions, including:

  • Oxidation: The pyridine ring can be oxidized to form pyridine N-oxide.

  • Reduction: The fluorine atom can be reduced to a hydrogen atom under specific conditions.

  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions at the fluorine or cyclopropylmethoxy positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reduction can be achieved using lithium aluminum hydride (LiAlH4) or other suitable reducing agents.

  • Substitution Reactions: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Pyridine N-oxide: Formed through oxidation.

  • Hydrogenated Pyridine: Resulting from the reduction of the fluorine atom.

  • Substituted Derivatives: Various nucleophilic substitution products.

Scientific Research Applications

2-(Cyclopropylmethoxy)-6-fluoropyridine has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of biological systems, particularly in the development of new pharmaceuticals.

  • Medicine: It has potential as a lead compound in drug discovery, especially for targeting specific biological pathways.

  • Industry: Its unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(Cyclopropylmethoxy)-6-fluoropyridine exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom and cyclopropylmethoxy group can influence the binding affinity and selectivity of the compound towards these targets, leading to its biological activity.

Comparison with Similar Compounds

  • 2-(Cyclopropylmethoxy)phenol: Similar in structure but lacks the fluorine atom.

  • 5-Bromo-2-(cyclopropylmethoxy)pyridine: Similar pyridine derivative with a bromine atom instead of fluorine.

Uniqueness: 2-(Cyclopropylmethoxy)-6-fluoropyridine is unique due to the presence of both the fluorine and cyclopropylmethoxy groups, which can significantly alter its chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(cyclopropylmethoxy)-6-fluoropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c10-8-2-1-3-9(11-8)12-6-7-4-5-7/h1-3,7H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUYOQABZCWFOOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of cyclopropylmethanol (3.87 g, 47.7 mmol) in THF (50 mL) was added sodium hydride (oil, 60%, 2.08 g, 52.1 mmol), and the mixture was stirred at room temperature for 20 min. To this solution was added 2,6-difluoropyridine (5.00 g, 43.4 mmol) and the mixture was stirred at room temperature for 30 min. The reaction was quenched with water, and the mixture was extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure and the obtained residue was purified by silica gel column chromatography (hexane:ethyl acetate=99:1 to 4:1) to give the title compound (5.69 g, yield 78%) as an oil.
Quantity
3.87 g
Type
reactant
Reaction Step One
Quantity
2.08 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Yield
78%

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